molecular formula C14H19BrFNO2 B8029154 Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate

Cat. No.: B8029154
M. Wt: 332.21 g/mol
InChI Key: OOORRNJXBBUCHP-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate is a chemical compound with the molecular formula C14H20BrFNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a propyl group attached to the carbamate nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate typically involves the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with propylamine to form the final carbamate product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Major Products Formed

    Substitution: N-(4-substituted-3-fluorophenyl)-N-propylcarbamates

    Oxidation: N-(4-bromo-3-fluorophenyl)-N-propylcarbamate N-oxide

    Reduction: N-(4-bromo-3-fluorophenyl)-N-propylamine

Scientific Research Applications

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate
  • Tert-butyl N-(4-bromo-3-methylphenyl)-N-propylcarbamate
  • Tert-butyl N-(4-bromo-3-fluorophenyl)-N-butylcarbamate

Uniqueness

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate is unique due to the specific combination of substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-5-8-17(13(18)19-14(2,3)4)10-6-7-11(15)12(16)9-10/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORRNJXBBUCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)Br)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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